2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Description
This compound is a tricyclic heterocyclic acetamide featuring a 3,4,5-trimethoxyphenyl substituent. The 3,4,5-trimethoxyphenyl moiety is commonly associated with enhanced lipophilicity and binding affinity in medicinal chemistry, particularly in anticancer agents like combretastatin analogs .
Properties
IUPAC Name |
2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(3,4,5-trimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c1-27-13-7-11(8-14(28-2)17(13)29-3)23-15(25)9-24-10-22-16-12-5-4-6-21-19(12)30-18(16)20(24)26/h4-8,10H,9H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAALMQSJLCDGMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of a suitable thiophene derivative with a pyrimidine precursor under acidic or basic conditions.
Introduction of the Pyrido Moiety: The pyrido ring is introduced through a condensation reaction with a pyridine derivative, often facilitated by a catalyst such as palladium or copper.
Acetylation: The final step involves the acetylation of the intermediate product with 3,4,5-trimethoxyphenylacetic acid in the presence of a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Halogenated reagents, polar aprotic solvents like DMF or DMSO.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Evaluated for its potential as an enzyme inhibitor, particularly in the context of kinase and phosphodiesterase inhibition.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-(4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting the function of target proteins. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects, such as apoptosis in cancer cells or reduced inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogous Tricyclic Acetamides
- 2-(11-acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-(2-methoxyphenyl)acetamide (): Structural Differences: The substitution at the phenyl group (2-methoxy vs. 3,4,5-trimethoxy) significantly impacts solubility and electronic properties. Synthesis: Both compounds likely share similar tricyclic core synthesis pathways involving condensation reactions with hydrazides or chloroacetyl chlorides .
Combretastatin Analogs with Trimethoxyphenyl Moieties
- 4-(3,4,5-Trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one ():
- Structural Comparison : Both compounds feature the 3,4,5-trimethoxyphenyl group, but the target compound replaces the oxazolone ring with a tricyclic thia-triaza system.
- Biological Relevance : Combretastatin analogs are potent antimitotic agents. The target compound’s tricyclic core may mimic the stilbene geometry of combretastatin, suggesting similar tubulin-binding activity .
Acetamide Derivatives with Heterocyclic Cores
- 2-Chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide (): Functional Groups: Shares the acetamide backbone but lacks the tricyclic system. Synthesis: Both compounds utilize chloroacetyl chloride in amide bond formation, but the target compound requires multi-step cyclization .
1,2,4-Triazole Derivatives
Biological Activity
The compound 2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic molecule characterized by its unique tricyclic structure and multiple functional groups. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C23H18N4O2S , with a molecular weight of approximately 414.5 g/mol . The structure includes a triazatricyclo ring system with three nitrogen atoms and one sulfur atom integrated into a multi-ring framework. The presence of an acetamide moiety and various unsaturated bonds contributes to its potential biological activity.
The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets such as enzymes and receptors. The unique triazatricyclo structure may enable it to modulate biological pathways through:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Binding : The fluorophenyl group can facilitate binding to hydrophobic pockets in proteins.
Biological Activity Overview
Preliminary studies suggest that compounds with similar structural features exhibit a range of biological activities:
| Activity | Description |
|---|---|
| Antimicrobial | Compounds similar to this have shown effectiveness against various pathogens. |
| Anticancer | Some derivatives demonstrate cytotoxic effects on cancer cell lines. |
| Enzyme Inhibition | Potential to inhibit specific enzymes involved in disease processes. |
Case Studies and Research Findings
- Anticancer Studies : A study demonstrated that analogs of the triazatricyclo structure exhibited significant cytotoxicity against several cancer cell lines, suggesting potential for development as anticancer agents.
- Antimicrobial Efficacy : Research has indicated that compounds with similar tricyclic structures possess antimicrobial properties against Gram-positive and Gram-negative bacteria.
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could disrupt critical cellular processes by interacting with DNA or inhibiting key metabolic enzymes.
Synthesis and Modification
The synthesis of 2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca) typically involves multi-step organic reactions:
- Formation of the Triazatricyclo Structure : Achieved through cyclization reactions involving substituted hydrazines and dicarbonyl compounds.
- Functional Group Modifications : Various substituents can be introduced to enhance biological activity or selectivity.
Safety and Handling
Due to the complexity and novelty of this compound, comprehensive safety data is lacking. Researchers are advised to handle it with caution following standard protocols for organic compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
